Cas no 832740-20-2 (4-(3-chlorophenoxy)methylbenzohydrazide)
4-(3-chlorophenoxy)methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 4-((3-Chlorophenoxy)methyl)benzohydrazide
- 4-(3-chlorophenoxy)methylbenzohydrazide
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- MDL: MFCD02253963
- Inchi: 1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-9-10-4-6-11(7-5-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
- InChI Key: KAHZZALCMJGSFS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)OCC1C=CC(C(NN)=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
4-(3-chlorophenoxy)methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026834-1g |
4-(3-Chloro-phenoxymethyl)-benzoic acid hydrazide |
832740-20-2 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 026834-5g |
4-(3-Chloro-phenoxymethyl)-benzoic acid hydrazide |
832740-20-2 | 5g |
£591.00 | 2022-03-01 | ||
| abcr | AB498006-250 mg |
4-[(3-Chlorophenoxy)methyl]benzohydrazide |
832740-20-2 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498006-500 mg |
4-[(3-Chlorophenoxy)methyl]benzohydrazide |
832740-20-2 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB498006-1 g |
4-[(3-Chlorophenoxy)methyl]benzohydrazide |
832740-20-2 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB498006-5 g |
4-[(3-Chlorophenoxy)methyl]benzohydrazide |
832740-20-2 | 5g |
€752.70 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339899-50mg |
4-((3-Chlorophenoxy)methyl)benzohydrazide |
832740-20-2 | 97% | 50mg |
¥1728.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339899-100mg |
4-((3-Chlorophenoxy)methyl)benzohydrazide |
832740-20-2 | 97% | 100mg |
¥1833.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339899-250mg |
4-((3-Chlorophenoxy)methyl)benzohydrazide |
832740-20-2 | 97% | 250mg |
¥2775.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339899-500mg |
4-((3-Chlorophenoxy)methyl)benzohydrazide |
832740-20-2 | 97% | 500mg |
¥4233.00 | 2024-07-28 |
4-(3-chlorophenoxy)methylbenzohydrazide Suppliers
4-(3-chlorophenoxy)methylbenzohydrazide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-(3-chlorophenoxy)methylbenzohydrazide
Comprehensive Analysis of 4-(3-chlorophenoxy)methylbenzohydrazide (CAS No. 832740-20-2): Properties, Applications, and Research Insights
4-(3-chlorophenoxy)methylbenzohydrazide (CAS No. 832740-20-2) is a specialized organic compound garnering significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chlorophenoxy moiety and a benzohydrazide functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition pathways, as well as its role in crop protection formulations due to its selective bioactivity.
The compound's structure-activity relationship (SAR) has become a focal point in modern medicinal chemistry. With the rise of computational drug design and AI-assisted molecular modeling, scientists are investigating how modifications to its chlorophenoxy-methyl segment could enhance binding affinity to specific biological targets. Recent publications highlight its potential as a scaffold for developing anti-inflammatory agents, with particular interest in its hydrazide moiety's ability to interact with COX-2 enzymes.
From an industrial perspective, 832740-20-2 has shown promise in material science applications. Its aromatic system and polar functional groups make it suitable for creating advanced polymer additives. Manufacturers are particularly interested in its thermal stability characteristics, which are crucial for developing high-performance coatings and engineering plastics. The compound's UV absorption properties also make it relevant for photostabilizer formulations in the packaging industry.
Environmental considerations surrounding 4-(3-chlorophenoxy)methylbenzohydrazide have prompted extensive biodegradation studies. With growing emphasis on green chemistry principles, researchers are evaluating its ecological fate through advanced LC-MS analysis techniques. The scientific community is particularly interested in developing benign synthetic routes for this compound, aligning with global sustainability goals in chemical production.
Analytical characterization of CAS 832740-20-2 typically involves HPLC purity testing and spectroscopic identification (including NMR and FT-IR). The compound's crystalline properties have been studied using X-ray diffraction, revealing important insights about its molecular packing behavior. These physical characteristics are critical for optimizing its formulation stability in various applications.
Emerging research directions for 4-(3-chlorophenoxy)methylbenzohydrazide include exploring its nanocarrier conjugation potential for targeted drug delivery systems. The compound's amphiphilic nature makes it suitable for creating smart nanomaterials that respond to specific biological stimuli. Additionally, its metal-chelating capacity is being investigated for developing novel catalytic systems in organic transformations.
Quality control protocols for 832740-20-2 emphasize rigorous impurity profiling using UPLC-MS/MS techniques. The pharmaceutical industry has established strict ICH guidelines for its handling and storage, given its sensitivity to hydrolytic degradation. Proper lyophilization techniques are often employed to enhance the compound's shelf life in research settings.
The global market for benzohydrazide derivatives like 4-(3-chlorophenoxy)methylbenzohydrazide is projected to grow significantly, driven by demand in precision agriculture and personalized medicine. Patent analysis reveals increasing innovation around its prodrug modifications, particularly for enhancing bioavailability in therapeutic applications. Manufacturers are investing in continuous flow chemistry approaches to scale up production while maintaining atom economy.
Recent advancements in high-throughput screening have identified new potential applications for CAS 832740-20-2 in neurological research. Its ability to modulate neurotransmitter receptors suggests possible utility in developing cognitive enhancers. Concurrently, agricultural scientists are examining its systemic movement in plants as a basis for novel pesticide delivery systems with reduced environmental impact.
From a regulatory standpoint, 4-(3-chlorophenoxy)methylbenzohydrazide requires careful toxicological evaluation following OECD test guidelines. Its metabolic pathways in mammalian systems are being mapped using advanced mass spectrometry imaging techniques. These studies are crucial for establishing proper risk assessment frameworks as the compound moves toward potential commercial applications.
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